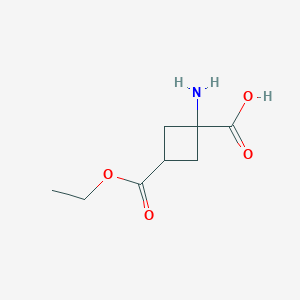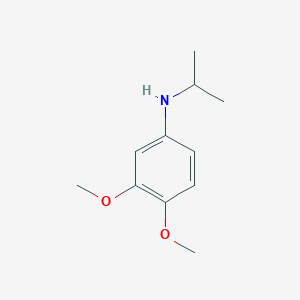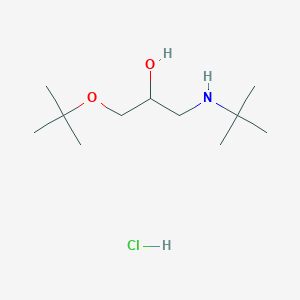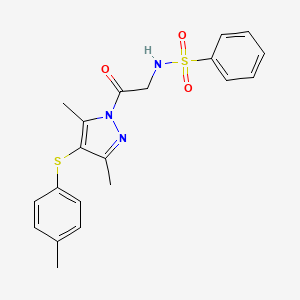
2-(3-(Trifluoromethyl)phenyl)-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves several steps. For instance, (E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}propenoic acid was prepared from 5-[3-(tri-fluoromethyl)phenyl]furan-2-carbaldehyde under Doebner’s conditions. The obtained acid was converted to the corresponding azide, which was cyclized by heating in diphenyl ether to a derivative of the target compound .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and involve multiple steps. For example, a derivative of the target compound was aromatized with phosphorus oxychloride to a chloroderivative which was reduced with H2NNH2-Pd/C to the title compound .Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs) Host Material
- Synthesis and Characterization : Compound A was synthesized and characterized. It exhibited high thermal stability and proper frontier-energy levels, making it suitable for OLED applications .
- Device Performance : When doped with N,N-diphenylamino phenyl vinyl biphenyl (DPAVBi), compound A-based devices showed excellent performance:
Molecularly Imprinted Polymers (MIPs) Interaction Studies
Compound A has been explored for its interaction with synthetic stimulants containing primary, secondary, and tertiary amino groups. A polymeric film derived from 3-(4-trifluoromethyl)phenyl)-thiophene (related to compound A) was deposited on a graphite electrode for this purpose .
Conversion of Aliphatic Alcohols to Trifluoromethyl Alkyl Ethers
Although not directly related to compound A, the trifluoromethyl group is of interest. A procedure exists for converting aliphatic alcohols into trifluoromethyl alkyl ethers, provided the alcohol is primary (rather than benzylic, secondary, or tertiary) .
Hydrophobicity Studies
Compound A’s hydrophobicity was evaluated. Its Log P value was similar to certain tri-n-butyl derivatives, indicating that the P-H group in the phosphine-borane derivative was almost nonpolar and did not significantly reduce hydrophobicity .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)8-3-1-2-7(6-8)9-14-4-5-15-9/h1-3,6H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLULWXGBJGVNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Trifluoromethyl)phenyl)-4,5-dihydrooxazole | |
CAS RN |
851513-74-1 |
Source


|
| Record name | 4,5-DIHYDRO-2-[3-(TRIFLUOROMETHYL)PHENYL]-OXAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-cyano-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide](/img/structure/B2381398.png)



![5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2381404.png)
![8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2381406.png)

![4-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2381411.png)
![Methyl 2-[(anilinocarbothioyl)amino]-3-thiophenecarboxylate](/img/structure/B2381412.png)

![Tert-butyl 7-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B2381414.png)

